molecular formula C14H15N5O3 B6533132 6-[(3,5-dimethoxyphenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 1070806-98-2

6-[(3,5-dimethoxyphenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

カタログ番号: B6533132
CAS番号: 1070806-98-2
分子量: 301.30 g/mol
InChIキー: URDMNEHDCYLGGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Structure and Molecular Properties
6-[(3,5-Dimethoxyphenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:

  • Core scaffold: A triazole ring fused to a pyrimidine ring, with a ketone group at position 7.
  • Substituents:
    • A methyl group at position 3.
    • A (3,5-dimethoxyphenyl)methyl group at position 6, introducing aromaticity and methoxy-mediated lipophilicity.

Molecular Formula: C₁₅H₁₇N₅O₃
Molecular Weight: 325.34 g/mol (calculated based on substituent contributions to the core structure C₅H₅N₅O ).
Physicochemical Properties:

  • Predicted pKa: ~8.02 (similar to the 3-methyl core analog) .
  • Density: Estimated at 1.84 g/cm³ (extrapolated from core structure data) .

Its synthesis likely involves alkylation of the triazolopyrimidine core with a (3,5-dimethoxyphenyl)methyl halide, a method analogous to glycoside derivatization in related compounds .

特性

IUPAC Name

6-[(3,5-dimethoxyphenyl)methyl]-3-methyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O3/c1-18-13-12(16-17-18)14(20)19(8-15-13)7-9-4-10(21-2)6-11(5-9)22-3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDMNEHDCYLGGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C=N2)CC3=CC(=CC(=C3)OC)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-[(3,5-dimethoxyphenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article details its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

This structure includes a triazole ring fused with a pyrimidine moiety, which is known to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidines. For instance, compounds similar to 6-[(3,5-dimethoxyphenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : In a study evaluating multiple derivatives of triazolopyrimidines, one compound demonstrated an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . Such findings suggest that modifications in the side chains can enhance anticancer activity.

Antimicrobial Activity

Triazole derivatives are also known for their antimicrobial properties. The compound under discussion has shown effectiveness against various bacterial strains.

  • Research Findings : A related study indicated that certain triazole compounds exhibited broad-spectrum antibacterial activity. The derivatives demonstrated efficacy against Gram-positive and Gram-negative bacteria . This suggests that 6-[(3,5-dimethoxyphenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one could potentially be developed into an antimicrobial agent.

The mechanisms through which these compounds exert their biological effects often involve the inhibition of critical enzymes or pathways in target cells.

  • Enzyme Inhibition : Triazolopyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Data Table: Biological Activities Overview

Activity TypeTarget Cells/OrganismsIC50 ValuesReferences
AnticancerHCT-1166.2 μM
T47D27.3 μM
AntimicrobialVarious BacteriaVaries by strain
Enzyme InhibitionCDKsNot specified

類似化合物との比較

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse biological activities, modulated by substituents at positions 3, 6, and 7. Below is a comparative analysis of structurally related compounds (Table 1) and their properties.

Table 1: Key Triazolopyrimidine Derivatives and Their Properties

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Biological Activities/Notes Reference
Target Compound : 6-[(3,5-Dimethoxyphenyl)methyl]-3-methyl-... C₁₅H₁₇N₅O₃ 325.34 N/A Hypothesized anticancer/antiviral activity
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate C₂₇H₂₄N₄O₃ 452.5 206 Moderate solubility due to polar carboxylate group
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one C₁₈H₁₄N₄O₂ 319.12 184 Structural analog with lower lipophilicity
2-(4-Chlorophenyl)-6-hexyl-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10a) C₁₆H₁₈ClN₅O 331.81 78 Antiviral activity; hexyl chain enhances lipophilicity
6-Butyl-2-(4-nitrophenyl)-2,6-dihydro-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (10b) C₁₅H₁₆N₆O₃ 328.33 190 Nitro group may confer electron-withdrawing effects
3-(4-Methoxybenzyl)-5-thioxo-5,6-dihydro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(4H)-one (2) C₁₃H₁₂N₅O₂S 304.33 N/A Anticancer activity against MCF-7 and A-549 cells
6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-... (CAS 1040639-91-5) C₂₂H₁₈FN₇O₄ 463.43 N/A Fluorophenyl group enhances metabolic stability

Structural and Functional Insights

Alkyl chains (e.g., hexyl in 10a ) further boost lipophilicity but reduce melting points (78°C vs. 190°C for nitro-substituted 10b).

Biological Activity Trends: Anticancer activity: Thione derivatives (e.g., compound 2 ) and glycosylated analogs show promise against cancer cells, suggesting the target compound’s dimethoxy group may similarly modulate cytotoxicity.

Synthetic Flexibility :

  • The triazolopyrimidine core allows diverse functionalization, including glycosidation (e.g., compound 3 ) and oxadiazole incorporation (e.g., ), enabling tailored pharmacokinetic profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。